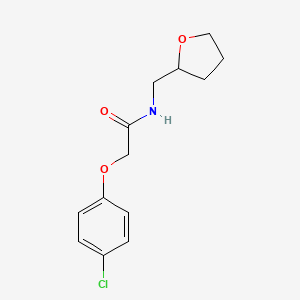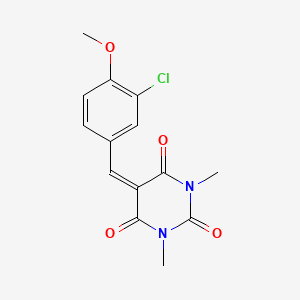![molecular formula C15H17NO B4996017 N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4996017.png)
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
作用机制
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide binds to procaspase-3, causing a conformational change that activates the enzyme. Activated procaspase-3 then cleaves downstream substrates, leading to the activation of other caspases and ultimately resulting in apoptosis. This compound has also been shown to induce autophagy, a process by which cells recycle their own components, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to selectively induce apoptosis in cancer cells while sparing healthy cells. This selectivity is due to the higher expression of procaspase-3 in cancer cells compared to healthy cells. This compound has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One advantage of N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is its ability to selectively induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in clinical settings.
未来方向
There are several future directions for N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide research. One direction is to optimize its use in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential use in treating other diseases, such as neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to optimize its use in clinical settings.
Conclusion
This compound is a promising candidate for cancer therapy due to its ability to selectively induce apoptosis in cancer cells. Its mechanism of action is not fully understood, but research has shown that it activates procaspase-3, leading to downstream activation of other caspases and ultimately resulting in apoptosis. Future research directions include optimizing its use in combination with other cancer therapies and investigating its potential use in treating other diseases.
合成方法
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide can be synthesized through a multi-step process involving the reaction of tricyclo[3.2.1.0~2,4~]oct-6-ene with phenyl isocyanate, followed by a series of chemical transformations. This synthesis method has been optimized to produce high yields of pure this compound, making it a viable option for further research.
科学研究应用
N-phenyltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer cells. It does so by activating procaspase-3, an enzyme responsible for initiating the apoptotic pathway. This makes this compound a promising candidate for cancer therapy, as it selectively targets cancer cells while leaving healthy cells unharmed.
属性
IUPAC Name |
N-phenyltricyclo[3.2.1.02,4]octane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c17-15(16-11-4-2-1-3-5-11)14-12-9-6-7-10(8-9)13(12)14/h1-5,9-10,12-14H,6-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZRWFPPTGPNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C3C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4995939.png)
![N-(tert-butyl)-2-{[(3-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B4995941.png)
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4995948.png)
![methyl [(5-methyl-1H-benzimidazol-2-yl)thio]acetate](/img/structure/B4995957.png)
![N~1~-cyclopropyl-N~2~-(2,3-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4995964.png)

amino]benzamide](/img/structure/B4995981.png)
![ethyl 2-benzyl-3-[(2-methoxyphenyl)amino]-3-oxopropanoate](/img/structure/B4995985.png)
![2-[2-(1-naphthylmethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4995988.png)
![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4995991.png)

![3-(2-{5-[3-(1-azocanyl)-3-oxopropyl]-1,3,4-oxadiazol-2-yl}ethyl)-1H-indole](/img/structure/B4995998.png)
![3-[(4-methylbenzyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4996009.png)
![N-[1-(aminocarbonyl)-2-(4-methoxyphenyl)vinyl]-4-methoxybenzamide](/img/structure/B4996034.png)